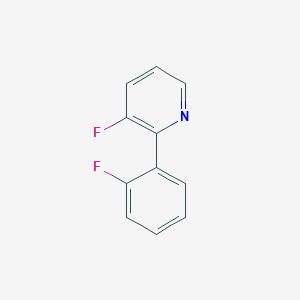

3-Fluoro-2-(2-fluorophenyl)pyridine

Description

BenchChem offers high-quality 3-Fluoro-2-(2-fluorophenyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-2-(2-fluorophenyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-2-(2-fluorophenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F2N/c12-9-5-2-1-4-8(9)11-10(13)6-3-7-14-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZLITGMMALMWTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C=CC=N2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60468864 | |

| Record name | 3-fluoro-2-(2-fluorophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60468864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

511522-76-2 | |

| Record name | 3-fluoro-2-(2-fluorophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60468864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical structure and molecular weight of 3-Fluoro-2-(2-fluorophenyl)pyridine

This technical guide provides an in-depth analysis of 3-Fluoro-2-(2-fluorophenyl)pyridine , a specialized fluorinated biaryl building block used in modern medicinal chemistry.

Structural Analysis, Synthetic Utility, and Medicinal Chemistry Applications

Executive Summary

3-Fluoro-2-(2-fluorophenyl)pyridine (CAS: 511522-76-2) is a privileged biaryl scaffold characterized by a specific ortho,ortho-difluoro substitution pattern. This structural motif is highly valued in drug discovery for its ability to modulate biaryl torsion angles (atropisomerism potential), enhance metabolic stability against oxidative metabolism, and optimize lipophilicity (

Chemical Identity & Physical Properties[1][2][3]

| Property | Data / Specification |

| IUPAC Name | 3-Fluoro-2-(2-fluorophenyl)pyridine |

| CAS Number | 511522-76-2 |

| Molecular Formula | |

| Molecular Weight | 191.18 g/mol |

| SMILES | Fc1ccccc1-c1c(F)cccn1 |

| Appearance | Off-white to pale yellow solid (low melting) or oil |

| Solubility | Soluble in DCM, DMSO, Methanol; Insoluble in water |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) |

Structural Analysis: The Ortho-Fluoro Effect

The defining feature of this molecule is the presence of fluorine atoms at the 3-position of the pyridine ring and the 2-position of the phenyl ring.

-

Conformational Restriction: The steric repulsion between the lone pairs of the nitrogen/fluorine and the ortho-fluorine on the phenyl ring forces the two aromatic systems to twist out of planarity. This disrupts

-conjugation but creates a specific 3D molecular shape that can improve selectivity for protein binding pockets. -

Electronic Modulation: The pyridine nitrogen acts as an electron sink, while the fluorine atoms exert a strong inductive electron-withdrawing effect (-I). This lowers the basicity of the pyridine nitrogen compared to the non-fluorinated analog, potentially reducing hERG channel liability in drug candidates.

Diagram 1: Structural & Electronic Features

Caption: The ortho-fluorine substitution forces a twisted conformation, reducing planarity and blocking metabolic hot-spots.

Synthesis: Suzuki-Miyaura Cross-Coupling Protocol

The most robust method for synthesizing 3-Fluoro-2-(2-fluorophenyl)pyridine is the palladium-catalyzed cross-coupling of 2-Chloro-3-fluoropyridine with 2-Fluorophenylboronic acid .

Reaction Scheme

Detailed Experimental Protocol

Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon).

-

Reagents Preparation:

-

Substrate A: 2-Chloro-3-fluoropyridine (1.0 equiv, 10 mmol)

-

Substrate B: 2-Fluorophenylboronic acid (1.2 equiv, 12 mmol)

-

Catalyst:

(0.05 equiv, 5 mol%) -

Base: Potassium Carbonate (

) (2.0 equiv, 20 mmol) -

Solvent: 1,4-Dioxane / Water (4:1 ratio, degassed)

-

-

Procedure:

-

Charge a round-bottom flask with Substrate A, Substrate B, and Base.

-

Add the solvent mixture and sparge with nitrogen for 15 minutes to remove dissolved oxygen (critical for Pd cycle).

-

Add the Pd catalyst rapidly against a counter-flow of nitrogen.

-

Heat the reaction mixture to 90°C for 4–12 hours. Monitor conversion via TLC or LC-MS.

-

Work-up: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water followed by brine.

-

Purification: Dry the organic layer over

, concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

-

Diagram 2: Synthetic Workflow

Caption: Validated Suzuki-Miyaura cross-coupling workflow for high-yield synthesis.

Analytical Characterization

Verification of the structure requires NMR and MS analysis. The following are the expected spectral features based on the structural isotopologues.

-

Mass Spectrometry (LC-MS):

-

Expected [M+H]+: 192.18 m/z.

-

Pattern: Monoisotopic peak dominant; distinct lack of Cl/Br isotope patterns (confirming complete coupling).

-

-

Nuclear Magnetic Resonance (NMR):

-

F NMR: Two distinct signals are expected due to the non-equivalent fluorine environments.

-

to

-

to

-

to

-

H NMR (400 MHz,

-

F NMR: Two distinct signals are expected due to the non-equivalent fluorine environments.

Applications in Drug Discovery

This compound serves as a high-value intermediate in the synthesis of:

-

mGluR5 Antagonists: The fluorinated biaryl core mimics the lipophilic domain of known glutamate receptor modulators used in CNS research.

-

Kinase Inhibitors: The pyridine nitrogen provides a hydrogen bond acceptor site (HBA) for the hinge region of kinases, while the twisted biaryl structure fills hydrophobic pockets (e.g., p38 MAP kinase).

-

Metabolic Stability: Replacement of C-H bonds with C-F bonds at the 2- and 3-positions blocks metabolic oxidation (Phase I metabolism), significantly extending the in vivo half-life (

) of the parent drug.

References

-

Chemical Identity & Supply: BLD Pharm. 3-Fluoro-2-(2-fluorophenyl)pyridine Product Data. Accessed 2025.[2]

-

Synthetic Methodology: Rueda-Espinosa, J., et al. "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling."[4] Canadian Journal of Chemistry, 2018.

-

Fluorine in Medicinal Chemistry: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008.

-

General Suzuki Protocol: Organic Chemistry Portal. Suzuki Coupling.[4][5][6][7][8] Link

Sources

- 1. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. scholarship.claremont.edu [scholarship.claremont.edu]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 3-Fluoro-2-(2-fluorophenyl)pyridine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Fluoro-2-(2-fluorophenyl)pyridine, a fluorinated biaryl pyridine derivative of significant interest in medicinal chemistry and materials science. The strategic incorporation of fluorine atoms into the pyridine and phenyl rings imparts unique physicochemical properties that can profoundly influence molecular interactions, metabolic stability, and pharmacokinetic profiles. This document details the chemical identity, synthesis methodologies with a focus on palladium-catalyzed cross-coupling reactions, and the analytical characterization of this compound. Furthermore, it explores the relevance and potential applications of this structural motif in the context of modern drug discovery, supported by an in-depth discussion of the role of fluorinated pyridines in bio-active molecules.

Chemical Identity and Molecular Structure

The foundational step in understanding any chemical entity is to establish its precise identity through standardized chemical nomenclature and structural representations.

Molecular Identifiers

The unique identifiers for 3-Fluoro-2-(2-fluorophenyl)pyridine are crucial for database searches, procurement, and regulatory documentation. The primary identifiers are summarized in the table below.

| Identifier | Value | Source |

| CAS Number | 511522-76-2 | [1][2] |

| Canonical SMILES | FC1=CC=CC=C1C2=NC=CC=C2F | [1] |

| InChIKey | YPBVFNLCRZJRIB-UHFFFAOYSA-N | Generated from SMILES |

| Molecular Formula | C₁₁H₇F₂N | |

| Molecular Weight | 191.18 g/mol |

Structural Representation

The two-dimensional structure of 3-Fluoro-2-(2-fluorophenyl)pyridine, generated from its SMILES representation, illustrates the connectivity of the atoms. The molecule consists of a pyridine ring substituted with a fluorine atom at the 3-position and a 2-fluorophenyl group at the 2-position.

Caption: 2D structure of 3-Fluoro-2-(2-fluorophenyl)pyridine.

Synthesis and Manufacturing

The synthesis of 3-fluoro-2-arylpyridines is most commonly achieved through modern cross-coupling methodologies, which offer high efficiency and functional group tolerance. The Suzuki-Miyaura cross-coupling reaction is a particularly powerful and widely used method for the formation of the C-C bond between the pyridine and phenyl rings.[3][4][5]

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points to two primary building blocks: a halogenated 3-fluoropyridine and a (2-fluorophenyl)boronic acid or its ester derivative. This approach is illustrated in the diagram below.

Caption: Retrosynthetic analysis for 3-Fluoro-2-(2-fluorophenyl)pyridine.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a representative, step-by-step methodology for the synthesis of 3-Fluoro-2-(2-fluorophenyl)pyridine. Note: This is a generalized protocol and may require optimization.

Materials:

-

2-Bromo-3-fluoropyridine

-

2-Fluorophenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Toluene and Water (degassed)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

Catalyst Pre-formation (Optional but Recommended): In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve palladium(II) acetate and the phosphine ligand (e.g., a 1:2 to 1:4 molar ratio) in a minimal amount of degassed toluene. Stir for 15-20 minutes at room temperature to form the active Pd(0) catalyst complex.

-

Reaction Setup: To the flask containing the catalyst, add 2-Bromo-3-fluoropyridine (1.0 eq), 2-Fluorophenylboronic acid (1.1-1.5 eq), and potassium carbonate (2.0-3.0 eq).

-

Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v). The solvent volume should be sufficient to ensure effective stirring.

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and water.

-

Separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solvent in vacuo.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 3-Fluoro-2-(2-fluorophenyl)pyridine.

Caption: General workflow for the Suzuki-Miyaura synthesis.

Physicochemical and Spectroscopic Characterization

While specific experimental data for 3-Fluoro-2-(2-fluorophenyl)pyridine is not widely published in peer-reviewed literature, its properties can be predicted based on its structure and data from analogous compounds.

Predicted Physicochemical Properties

| Property | Predicted Value/Observation | Rationale |

| Physical State | Likely a solid or high-boiling liquid at room temperature. | Biphenyl and substituted pyridine systems are often crystalline solids. |

| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc, THF). Sparingly soluble in water. | The aromatic and fluorinated nature of the molecule suggests lipophilicity. |

| pKa | Lower than pyridine (pKa ≈ 5.2). | The electron-withdrawing fluorine atom on the pyridine ring decreases the basicity of the nitrogen.[6] |

Spectroscopic Analysis

Spectroscopic analysis is essential for structural confirmation and purity assessment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show complex multiplets in the aromatic region (approx. 7.0-8.5 ppm). The protons on both the pyridine and phenyl rings will exhibit splitting due to both H-H and H-F couplings.

-

¹⁹F NMR: This is a critical technique for fluorinated compounds.[7] Two distinct signals are expected, one for the fluorine on the pyridine ring and one for the fluorine on the phenyl ring. The chemical shifts and coupling constants (J-couplings) provide valuable structural information.[6][8]

-

¹³C NMR: The spectrum will show 11 distinct signals for the aromatic carbons. The carbon atoms directly bonded to fluorine will appear as doublets due to C-F coupling, which is a characteristic feature.[6]

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) in an electron ionization (EI) mass spectrum would be observed at an m/z corresponding to the molecular weight (191.18). As the molecule contains one nitrogen atom, the molecular ion will have an odd m/z value, consistent with the Nitrogen Rule.[9]

-

Common fragmentation patterns would involve the loss of HF, cleavage of the bond between the two aromatic rings, and fragmentation of the individual rings.

-

-

Infrared (IR) Spectroscopy:

-

Characteristic C-F stretching vibrations are expected in the region of 1100-1300 cm⁻¹.[10]

-

Aromatic C=C and C=N stretching vibrations will be present in the 1400-1600 cm⁻¹ region.

-

Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹.

-

Relevance in Drug Discovery and Development

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[11] Fluorinated pyridine scaffolds, in particular, are prevalent in a multitude of FDA-approved drugs.[12]

The Role of Fluorine in Modulating Molecular Properties

The strategic placement of fluorine atoms, as seen in 3-Fluoro-2-(2-fluorophenyl)pyridine, can confer several advantages:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. Fluorine can be used to block sites of oxidative metabolism, thereby increasing the half-life of a drug.

-

Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.

-

Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions (e.g., with amide backbones in proteins) or alter the conformation of the molecule to better fit a binding pocket.

-

Modulation of pKa: As mentioned, fluorine's electron-withdrawing nature lowers the basicity of the pyridine nitrogen. This can be crucial for avoiding off-target interactions or improving oral bioavailability by altering the ionization state at physiological pH.

The 3-fluoropyridine moiety is particularly valuable because, unlike 2- and 4-fluoropyridines, it is significantly less susceptible to nucleophilic aromatic substitution, rendering it more stable in biological systems.[13]

Potential Therapeutic Applications

While specific biological activities for 3-Fluoro-2-(2-fluorophenyl)pyridine are not yet widely reported, its structural class—biaryl pyridines—is a privileged scaffold in drug discovery. Such compounds are known to act as inhibitors of kinases, proteases, and other enzymes, as well as modulators of ion channels and receptors. The unique electronic and steric properties imparted by the dual fluorine substitution make this molecule an attractive candidate for screening in various therapeutic areas, including:

-

Oncology

-

Inflammatory Diseases

-

Neuroscience

-

Infectious Diseases

Conclusion

3-Fluoro-2-(2-fluorophenyl)pyridine is a synthetically accessible and medicinally relevant molecule. Its core structure combines the stability of the 3-fluoropyridine motif with the conformational and electronic influence of a 2-fluorophenyl group. The established methods for its synthesis, primarily through Suzuki-Miyaura cross-coupling, allow for its efficient production and derivatization. As the demand for novel therapeutics with improved pharmacokinetic and pharmacodynamic profiles continues to grow, compounds like 3-Fluoro-2-(2-fluorophenyl)pyridine will remain valuable building blocks and lead structures for the next generation of drugs. This guide serves as a foundational resource for researchers aiming to explore the potential of this and related fluorinated biaryl compounds.

References

-

Organic Letters. Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. ACS Publications. Published June 16, 2025. Available from: [Link]

-

ResearchGate. Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine | Request PDF. Available from: [Link]

-

Fluorine Notes. NMR spectral characteristics of fluorocontaining pyridines. Published April 2017. Available from: [Link]

-

MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Published February 28, 2017. Available from: [Link]

-

PRISM. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. Published October 2, 2024. Available from: [Link]

-

Organic Chemistry Portal. Biaryl synthesis by C-C coupling. Available from: [Link]

-

National Institute of Standards and Technology. Pyridine, 3-fluoro-. NIST WebBook. Available from: [Link]

-

The Journal of Organic Chemistry. Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. ACS Publications. Published November 27, 2017. Available from: [Link]

-

ResearchGate. New Synthesis of 3-Fluoropyridine Derivatives. Available from: [Link]

-

MDPI. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Published July 9, 2020. Available from: [Link]

- Google Patents. A New Synthetic Method of 3-Fluoropyridine-2-methanol - CN111004171A.

-

ResearchGate. Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. Available from: [Link]

-

ResearchGate. Ultraviolet, Infrared, and Raman Spectra of Pyridine and Its Fluoro Derivatives | Request PDF. Available from: [Link]

-

PubChem. 3-Fluoro-2-pyridinecarboxaldehyde | C6H4FNO | CID 11344017. National Institutes of Health. Available from: [Link]

-

PubChem. 3-Fluoro-2-hydroxypyridine | C5H4FNO | CID 2783363. National Institutes of Health. Available from: [Link]

-

PubChemLite. 3-fluoro-2-hydroxypyridine (C5H4FNO). Available from: [Link]

-

克拉玛尔试剂. 3-FLUORO-2-(2-FLUORO-PHENYL)-PYRIDINE. Available from: [Link]

-

Frontiers. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Published July 17, 2022. Available from: [Link]

-

ChemBK. 3-FLUORO-2-HYDROXYPYRIDINE. Published April 9, 2024. Available from: [Link]

-

PubMed. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Published September 9, 2025. Available from: [Link]

-

Infrared Absorption Spectra of Quaternary Salts of Pyridine. Available from: [Link]

-

The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

-

Fluorine NMR. Available from: [Link]

-

National Institute of Standards and Technology. Pyridine, pentafluoro-. NIST WebBook. Available from: [Link]

-

National Institute of Standards and Technology. Pyridine, 3-fluoro-. NIST WebBook. Available from: [Link]

-

SpectraBase. 3-Fluoropyridine - Optional[19F NMR] - Chemical Shifts. Available from: [Link]

-

PMC. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Published May 18, 2023. Available from: [Link]

-

Hoffman Fine Chemicals. CAS 2383048-48-2 | 3-Fluoro-2-(2-vinylphenyl)pyridine. Available from: [Link]

-

Fritz Haber Institute. Cryogenic infrared spectroscopy reveals remarkably short NH+⋯F hydrogen bonds in fluorinated phenylalanines. Published August 29, 2023. Available from: [Link]

-

Chemistry LibreTexts. 5.2 Mass Spectrometry. Published August 6, 2014. Available from: [Link]

Sources

- 1. 511522-76-2|3-Fluoro-2-(2-fluorophenyl)pyridine|BLD Pharm [bldpharm.com]

- 2. 3-FLUORO-2-(2-FLUORO-PHENYL)-PYRIDINE|å æçå°H5 [klamar-reagent.com]

- 3. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives | MDPI [mdpi.com]

- 4. ucalgary.scholaris.ca [ucalgary.scholaris.ca]

- 5. researchgate.net [researchgate.net]

- 6. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 7. biophysics.org [biophysics.org]

- 8. spectrabase.com [spectrabase.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

The Strategic Incorporation of Fluorine in Phenylpyridine Scaffolds: An In-depth Technical Guide for Medicinal Chemistry

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The phenylpyridine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents. The strategic introduction of fluorine into this framework has emerged as a powerful tactic to modulate molecular properties, leading to enhanced drug candidates with superior efficacy, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive technical overview of fluorinated phenylpyridine derivatives, delving into the causal relationships behind synthetic strategies, the principles of structure-activity relationships (SAR), and their applications in modern drug discovery. Detailed experimental protocols, data-driven insights, and case studies are presented to equip researchers with the knowledge to rationally design and synthesize the next generation of fluorinated phenylpyridine-based therapeutics.

The Rationale for Fluorination in Phenylpyridine Drug Discovery

The introduction of fluorine into a phenylpyridine scaffold is a deliberate and strategic decision driven by the unique physicochemical properties of this halogen.[1][2] Understanding the underlying principles is paramount to harnessing its full potential.

Modulating Physicochemical Properties

-

Lipophilicity and Permeability: Fluorine's impact on lipophilicity, often measured as logP or logD, is context-dependent. While aryl fluorides tend to be more lipophilic than their hydrogen counterparts, the high electronegativity of fluorine can also influence molecular polarity and hydrogen bonding capabilities, which in turn affects membrane permeability.[2][3][4] This modulation is critical for optimizing a drug's ability to cross biological barriers, including the blood-brain barrier for central nervous system (CNS) targets.[1]

-

Acidity and Basicity (pKa): The strong electron-withdrawing nature of fluorine significantly lowers the pKa of nearby basic nitrogen atoms, such as the pyridine nitrogen in the phenylpyridine core. This alteration of basicity can have profound effects on a compound's solubility, absorption, and interaction with biological targets.[3]

-

Metabolic Stability: A primary driver for fluorination is the enhancement of metabolic stability. The carbon-fluorine (C-F) bond is exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450s (CYPs).[2][5][6][7] By replacing a metabolically labile C-H bond with a C-F bond, chemists can block sites of oxidative metabolism, thereby increasing the drug's half-life and bioavailability.[5][6][7]

Enhancing Pharmacological Profile

-

Binding Affinity and Selectivity: The substitution of hydrogen with fluorine can lead to more potent and selective inhibitors. Fluorine can engage in favorable interactions within a protein's binding pocket, including hydrogen bonds and dipole-dipole interactions.[8] Its small size allows it to act as a bioisostere of hydrogen without introducing significant steric hindrance. Furthermore, the altered electronic properties of the fluorinated phenylpyridine ring can fine-tune interactions with key residues in the target protein, leading to improved binding affinity and selectivity against off-target proteins.

-

Conformational Control: The introduction of fluorine can influence the conformational preferences of the phenylpyridine scaffold. This can be advantageous in pre-organizing the molecule into a bioactive conformation that is optimal for binding to its target, thus enhancing potency.

Synthetic Strategies for Fluorinated Phenylpyridines

The successful implementation of fluorination strategies relies on a robust toolbox of synthetic methodologies. The choice of method depends on the desired position of the fluorine atom, the overall complexity of the molecule, and the scalability of the reaction.

Direct C-H Fluorination

Direct C-H fluorination represents an atom-economical approach to introduce fluorine into a pre-existing phenylpyridine scaffold.

-

Protocol 1: Gram-Scale C-H Fluorination of 2-Phenylpyridine with AgF₂ [9]

-

Materials: 2-Phenylpyridine, Silver(II) fluoride (AgF₂), Anhydrous acetonitrile (MeCN), Methyl tert-butyl ether (MTBE), 1M HCl (aq), Saturated NaCl (aq), Anhydrous MgSO₄.

-

Procedure:

-

To a dry flask, add 2-phenylpyridine and dissolve in anhydrous MeCN.

-

In the air, quickly weigh AgF₂ and add it to the solution.

-

Seal the flask and stir at room temperature. Monitor reaction progress by TLC.

-

Upon completion, concentrate the mixture to near dryness.

-

Add MTBE and 1M HCl to the residue and shake well.

-

Filter the mixture to remove silver salts, rinsing with MTBE.

-

Separate the organic layer, wash with saturated NaCl solution, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude product.

-

-

Palladium-Catalyzed C-H Functionalization

Palladium-catalyzed reactions are powerful tools for the ortho-functionalization of 2-phenylpyridines, which can be subsequently converted to fluorinated derivatives or used to introduce other functionalities alongside a fluorine atom.[3][10]

-

Conceptual Workflow: The pyridine nitrogen acts as a directing group, facilitating the formation of a palladacycle intermediate at the ortho-position of the phenyl ring. This intermediate can then undergo various coupling reactions.

Caption: Palladium-catalyzed ortho-C-H functionalization of 2-phenylpyridine.

Nucleophilic Aromatic Substitution (SₙAr)

The Halogen Exchange (Halex) reaction is a common scalable method involving the displacement of a chloro or bromo group on the pyridine or phenyl ring with a fluoride ion from a salt like KF or CsF at elevated temperatures.[9]

Balz-Schiemann Reaction

This classic method transforms an aminopyridine to a fluoropyridine via a diazonium tetrafluoroborate intermediate. While effective, it carries safety risks associated with potentially explosive diazonium salts, especially at a larger scale.[9]

-

Protocol 2: Scalable Balz-Schiemann Reaction in a Continuous Flow Reactor [9]

-

Materials: Aminopyridine, 48% HBF₄ (aq), Sodium nitrite, Water, Toluene.

-

Equipment: Continuous flow reactor system.

-

Procedure:

-

Diazotization: Prepare solutions of the aminopyridine in aqueous HBF₄ and sodium nitrite in water. Pump both solutions into the premixing and then the diazonium formation zone of the reactor at a controlled temperature (e.g., 10 °C).

-

Fluorination: Pump the output from the diazotization step into a heated thermal decomposition zone (e.g., 60 °C).

-

Workup: Collect the reaction mixture, quench with a saturated sodium bicarbonate solution, and extract the product with an organic solvent like toluene.

-

-

Structure-Activity Relationships (SAR) and Applications

The strategic placement of fluorine on the phenylpyridine scaffold can dramatically influence its biological activity. The following sections explore SAR in key therapeutic areas.

Kinase Inhibitors

Fluorinated phenylpyridines are prominent in the development of kinase inhibitors for oncology and inflammatory diseases.

-

p38 MAPK Inhibitors: The 4-fluorophenyl motif is a key feature in many p38 MAPK inhibitors. The fluorine atom often forms a crucial hydrogen bond with the hinge region of the kinase.[11] For example, 3-(4-fluorophenyl)-2-(4-pyridyl)chromone derivatives with an amino group on the pyridyl moiety have shown p38α inhibitory activity in the low nanomolar range (IC₅₀ = 17 nM).[9]

-

Bruton's Tyrosine Kinase (BTK) Inhibitors: The development of novel BTK inhibitors for B-cell malignancies often incorporates a phenylpyridine or a bioisosteric pyrimidine core. Fluorination of the phenyl ring can enhance binding affinity and improve pharmacokinetic properties. For instance, a series of 2-phenyl pyrimidine derivatives were designed as BTK inhibitors, with the lead compound showing significant inhibition of BTK phosphorylation.[12][13][14]

| Derivative Class | Target Kinase | Key Fluorine Position | Observed Effect | IC₅₀ Range |

| Phenyl-pyridyl-chromones | p38α MAPK | 4-position of phenyl ring | H-bond to hinge region, increased potency | 17 nM[9] |

| 2-Phenyl pyrimidines | BTK | Varies | Improved binding and cell permeability | 3.66 - 6.98 µM (cell-based)[14] |

Central Nervous System (CNS) Disorders

The ability of fluorine to modulate lipophilicity and enhance blood-brain barrier penetration makes fluorinated phenylpyridines attractive for treating neurodegenerative diseases like Alzheimer's.[4][5][15][16] Fluorinated compounds are being investigated as inhibitors of amyloid-beta aggregation.[17][18] Furthermore, the use of the ¹⁸F isotope allows for the development of PET imaging agents to diagnose and monitor neurodegenerative diseases.[1][16]

Anticancer Agents

Beyond kinase inhibition, fluorinated phenylpyridine derivatives have shown broader anticancer activity. Their cytotoxic effects are often evaluated in various cancer cell lines.

-

In Vitro Cytotoxicity Assays: The MTT assay is a common method to assess the effect of these compounds on cancer cell viability. For example, novel pyridine derivatives have been tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC₅₀ values determined after a 48-hour incubation.[19] In some cases, encapsulation of these compounds in lipid nanocapsules has been shown to significantly decrease the IC₅₀ values compared to the free compounds.[19][20]

Caption: Workflow for in vitro cytotoxicity testing using the MTT assay.

Analytical and Bioanalytical Considerations

The characterization of fluorinated phenylpyridine derivatives and the assessment of their biological activity require specialized analytical techniques.

Spectroscopic Characterization

-

NMR Spectroscopy: ¹H and ¹³C NMR are standard for structural elucidation. ¹⁹F NMR is particularly valuable for confirming the presence and chemical environment of fluorine atoms. The chemical shift of the fluorine signal can provide insights into the electronic environment and conformation of the molecule.[10][21][22][23]

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compounds.[24]

Biological Assays

-

Kinase Inhibition Assays: Several formats are available to determine the IC₅₀ of kinase inhibitors. These include radiometric assays that measure the incorporation of ³²P-ATP into a substrate, and fluorescence-based assays like FRET (Förster Resonance Energy Transfer) or fluorescence polarization. Universal kinase assay kits that measure ADP formation are also widely used.[16][25][26]

-

Protocol 3: Universal Fluorometric Kinase Assay [25]

-

Perform the kinase reaction in an appropriate buffer containing the kinase, substrate, ATP, and the test compound.

-

Add an ADP sensor buffer and an ADP sensor solution to the reaction mixture.

-

Incubate at room temperature for 15-60 minutes.

-

Measure the fluorescence intensity (e.g., λex = 540 nm / λem = 590 nm).

-

The amount of ADP produced is proportional to the kinase activity.

-

-

Conclusion and Future Perspectives

Fluorinated phenylpyridine derivatives represent a rich and continually evolving area of medicinal chemistry. The strategic incorporation of fluorine offers a powerful means to fine-tune the properties of this privileged scaffold, leading to the development of more effective and safer drugs. Advances in synthetic methodologies, particularly in late-stage fluorination, will continue to expand the accessible chemical space for these compounds. As our understanding of the complex interplay between fluorine substitution and biological activity deepens, we can anticipate the rational design of novel fluorinated phenylpyridine-based therapeutics with unprecedented efficacy and selectivity for a wide range of diseases.

References

-

Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. (2021). MDPI. Available from: [Link]

-

The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease. (n.d.). Semantic Scholar. Available from: [Link]

-

pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... (n.d.). ResearchGate. Available from: [Link]

-

In Vitro Cytotoxicity and In Vivo Antitumor Activity of Lipid Nanocapsules Loaded with Novel Pyridine Derivatives. (2023). MDPI. Available from: [Link]

-

Measured²⁰ log P values for compounds selectively fluorinated... (n.d.). ResearchGate. Available from: [Link]

-

Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. (n.d.). PMC. Available from: [Link]

-

In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. (n.d.). PMC. Available from: [Link]

-

(PDF) In Vitro Cytotoxicity and In Vivo Antitumor Activity of Lipid Nanocapsules Loaded with Novel Pyridine Derivatives. (2023). ResearchGate. Available from: [Link]

-

Structure-Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]Pyridin-2-one-Based p38 MAP Kinase Inhibitors: Part 2. (2019). PubMed. Available from: [Link]

-

Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro. (2022). Frontiers. Available from: [Link]

-

Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. (2024). ChemRxiv. Available from: [Link]

-

Design, Synthesis, and Biological Evaluation of Novel Type I1/2 p38α MAP Kinase Inhibitors with Excellent Selectivity, High Potency, and Prolonged Target Residence Time by Interfering with the R-Spine. (2017). PubMed. Available from: [Link]

-

A. NMR spectra 1a. 3'-CF3-2-phenylpyridine. (n.d.). The Royal Society of Chemistry. Available from: [Link]

-

Fluorine labeling of ortho-phenylenes to facilitate conformational analysis. (n.d.). ChemRxiv. Available from: [Link]

-

Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. Available from: [Link]

-

Fluorine-containing drugs approved by the FDA in 2021. (2022). European Journal of Medicinal Chemistry. Available from: [Link]

-

KINASE PROFILING & SCREENING. (n.d.). Reaction Biology. Available from: [Link]

-

2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. (2023). MDPI. Available from: [Link]

-

Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. (2019). PMC. Available from: [Link]

-

Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning. (2025). Blackthorn AI. Available from: [Link]

-

Fluorine labeling of ortho-phenylenes to facilitate conformational analysis. (n.d.). University of Oregon. Available from: [Link]

-

Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery. (n.d.). University of Massachusetts Amherst. Available from: [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Molecules. Available from: [Link]

-

A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025). RSC Publishing. Available from: [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (n.d.). PMC. Available from: [Link]

-

Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. (2021). MDPI. Available from: [Link]

-

Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor. (2023). Frontiers. Available from: [Link]

-

Fluorine in drug discovery: Role, design and case studies. (n.d.). ResearchGate. Available from: [Link]

-

Important Fluorinated Drugs in Experimental and Clinical Use. (n.d.). SciSpace. Available from: [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). MDPI. Available from: [Link]

-

FIAC and FIAU Preclinical Toxicity Studies. (n.d.). Review of the Fialuridine (FIAU) Clinical Trials. Available from: [Link]

-

LipMetE – A useful tool for relating lipophilicity to metabolic stability in microsomes?. (2021). Sygnature Discovery. Available from: [Link]

-

Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. (2019). PubMed. Available from: [Link]

-

Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. (n.d.). MDPI. Available from: [Link]

-

Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9 H-purin-2-amine Scaffold. (2016). PubMed. Available from: [Link]

-

Next Generation of Fluorine-Containing Pharmaceuticals, Compounds Currently in Phase II−III Clinical Trials of Major Pharmaceu. (2024). ACS Publications. Available from: [Link]

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (2023). MDPI. Available from: [Link]

-

Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. (2024). PubMed. Available from: [Link]

-

Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. (2025). ResearchGate. Available from: [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). MDPI. Available from: [Link]

-

Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. (2024). PubMed. Available from: [Link]

-

STRUCTURE-ACTIVITY RELATIONSHIP IN CNS-DEPRESSANT QUINAZOL·4.0 ES-PART 1 2, 3-DISUBSTITUTED QUINAZOL-4-0NES In several communic. (n.d.). Semantic Scholar. Available from: [Link]

-

Molecular docking analysis with IC50 Assay FAK against for FDA approved drugs. (n.d.). PMC. Available from: [Link]

Sources

- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmacyjournal.org [pharmacyjournal.org]

- 8. scispace.com [scispace.com]

- 9. Design, synthesis, and biological evaluation of chromone-based p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. mdpi.com [mdpi.com]

- 12. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Design, synthesis and evaluation of a series of potential prodrugs of a Bruton’s tyrosine kinase (BTK) inhibitor [frontiersin.org]

- 14. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 17. Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. In Vitro Cytotoxicity and In Vivo Antitumor Activity of Lipid Nanocapsules Loaded with Novel Pyridine Derivatives | MDPI [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. rsc.org [rsc.org]

- 22. par.nsf.gov [par.nsf.gov]

- 23. Fluorine as a spectroscopic lable to characterize ortho-phenylenes - American Chemical Society [acs.digitellinc.com]

- 24. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus [mdpi.com]

- 25. sigmaaldrich.com [sigmaaldrich.com]

- 26. reactionbiology.com [reactionbiology.com]

Technical Guide: Solubility of 3-Fluoro-2-(2-fluorophenyl)pyridine in Organic Solvents

The following technical guide details the solubility profile, physicochemical properties, and experimental determination protocols for 3-Fluoro-2-(2-fluorophenyl)pyridine .

Executive Summary

3-Fluoro-2-(2-fluorophenyl)pyridine (CAS: 511522-76-2) is a critical bi-aryl intermediate used in the synthesis of agrochemicals (fungicides) and pharmaceutical candidates (kinase inhibitors). Its structure—a pyridine ring ortho-substituted with a fluorinated phenyl group—imparts specific lipophilic and electronic characteristics that dictate its solvation behavior.

This guide provides a theoretical solubility profile based on structural analysis and a rigorous, self-validating experimental protocol for researchers to determine exact saturation limits in their specific solvent systems.

Physicochemical Profile & Theoretical Solubility

Understanding the molecule's structure is the first step in predicting its behavior in solution.

Structural Analysis[1]

-

Core Scaffold: 2-Phenylpyridine (bi-aryl system).[1]

-

Substituents: Two fluorine atoms.

-

C3-Fluorine (Pyridine): Reduces basicity of the pyridine nitrogen; increases lipophilicity.

-

C2'-Fluorine (Phenyl): Induces steric twist between the rings, potentially disrupting planar stacking and lowering lattice energy (melting point).

-

-

H-Bonding Potential:

-

Acceptors: 3 (Pyridine N + 2 Fluorines).

-

Donors: 0.

-

Predicted Solubility Trends

Based on the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP) for fluorinated bi-aryls, the following trends are established:

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Excellent | Strong dipole-dipole interactions match the polarity of the fluorinated rings. |

| Polar Aprotic | THF, Ethyl Acetate, Acetone, DMF | Good to Excellent | Effective solvation of the polarized aromatic system; no H-bond donor conflict. |

| Aromatic Hydrocarbons | Toluene, Xylene | Good | |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | Soluble, but limited by the hydrophobic character of the fluorinated rings. |

| Aliphatic Hydrocarbons | Hexanes, Heptane | Low to Moderate | Limited interaction; likely soluble only at low concentrations or elevated temperatures. |

| Aqueous | Water, PBS | Negligible | High lipophilicity (LogP > 3.0 est.) prevents aqueous solvation. |

Experimental Protocol: Solubility Determination

Warning: Exact solubility can vary by polymorph and purity. The following protocol is the industry standard for generating decision-quality data.

Materials Required[3]

-

Compound: 3-Fluoro-2-(2-fluorophenyl)pyridine (>95% purity).

-

Solvents: HPLC grade (DCM, MeOH, Toluene, THF).

-

Equipment:

-

Thermostatic shaker or orbital mixer.

-

0.45 µm PTFE syringe filters (compatible with aggressive solvents).

-

HPLC-UV/Vis or GC-FID for quantification.

-

The "Shake-Flask" Saturation Method

This workflow ensures thermodynamic equilibrium is reached, preventing false "kinetic solubility" readings.

Step 1: Supersaturation

-

Weigh approximately 50 mg of the compound into a 4 mL glass vial.

-

Add 250 µL of the target solvent.

-

Observation:

-

If fully dissolved, solubility is >200 mg/mL . (Stop here for high-solubility screening).

-

If undissolved solid remains, proceed to Step 2.

-

Step 2: Equilibration

-

Add solvent in 100 µL increments until ~5-10 mg of solid remains visible (ensuring saturation).

-

Seal the vial and agitate at 25°C for 24 hours .

-

Note: For viscous oils, ensure vigorous mixing to prevent phase separation.

-

Step 3: Filtration & Analysis

-

Allow the sample to settle for 1 hour.

-

Filter the supernatant using a 0.45 µm PTFE filter into a clean HPLC vial.

-

Critical: Pre-saturate the filter with 100 µL of the filtrate to prevent adsorption losses.

-

-

Dilute the filtrate (e.g., 1:100) with mobile phase (Acetonitrile/Water).

-

Quantify against a 5-point calibration curve.

Workflow Visualization

The following diagram illustrates the decision logic for solubility testing.

Figure 1: Standard Operating Procedure (SOP) for thermodynamic solubility determination.

Solvent Selection for Applications

Choosing the right solvent depends on the process stage (Reaction vs. Purification).

Reaction Solvents

For nucleophilic substitutions or coupling reactions (e.g., Suzuki-Miyaura) involving this intermediate:

-

Preferred: THF or 2-MeTHF .

-

Why: Excellent solubility; ether oxygen coordinates with metal catalysts (Pd, Ir); 2-MeTHF is a greener alternative with higher boiling point.

-

-

Alternative: Toluene .

-

Why: Non-polar medium, good for high-temperature reflux; water can be removed azeotropically.

-

Purification/Crystallization

-

Anti-Solvent: Hexanes or Heptane .

-

Protocol: Dissolve compound in minimal DCM or Ethyl Acetate, then slowly add Hexanes to induce precipitation or crystallization.

-

-

Recrystallization: Ethanol/Water mixtures.

-

Why: The compound is soluble in hot ethanol but insoluble in water. Cooling an EtOH solution and adding water dropwise is an effective purification strategy.

-

Solvent Decision Matrix

Figure 2: Decision tree for selecting the optimal solvent based on experimental intent.

Safety & Handling

-

Hazards: Fluorinated pyridines can be skin and eye irritants. 3-Fluoro-2-(2-fluorophenyl)pyridine should be handled in a fume hood.

-

Waste Disposal: Halogenated organic waste stream. Do not mix with general organic waste if incineration protocols differ for fluorinated compounds.

References

-

Sigma-Aldrich. 3-Fluoro-2-(trifluoromethyl)pyridine Product Sheet. (Used for comparative physicochemical properties of fluorinated pyridines).

-

BLDpharm. 3-Fluoro-2-(2-fluorophenyl)pyridine (CAS 511522-76-2) Technical Data.

-

National Institutes of Health (NIH) - PubChem. Solubility Data for 2-Phenylpyridine Derivatives.

-

BenchChem. Technical Guide to Solubility of Phenylpyridines.

- Lipinski, C. A.Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001. (Standard protocol reference).

Sources

A Senior Application Scientist's Guide to pKa Values of Fluorinated 2-Phenylpyridine Derivatives

Abstract

The 2-phenylpyridine scaffold is a cornerstone in modern drug discovery and materials science, prized for its unique structural and electronic properties.[1][2] The strategic introduction of fluorine atoms onto this core has become a powerful tactic for modulating molecular characteristics, including the acid-base dissociation constant (pKa), which governs a compound's behavior in physiological and chemical systems. This guide provides an in-depth exploration of the factors influencing the pKa of fluorinated 2-phenylpyridine derivatives. It details robust experimental and computational methodologies for pKa determination, offers practical, field-tested protocols, and consolidates key data to support researchers and drug development professionals in the rational design of novel molecules.

Introduction: The Strategic Importance of pKa in Drug Design

The ionization state of a molecule, dictated by its pKa value, is a critical determinant of its pharmacokinetic and pharmacodynamic profile. For a basic compound like 2-phenylpyridine, the pKa represents the pH at which 50% of the molecules are in their protonated (pyridinium) form. This equilibrium profoundly impacts:

-

Solubility: The charged, protonated form is generally more water-soluble than the neutral form, affecting dissolution and formulation.[3]

-

Permeability: Neutral species typically exhibit higher membrane permeability, a key factor for oral absorption and crossing the blood-brain barrier.

-

Target Binding: The ionization state can dramatically alter interactions with biological targets, such as enzymes and receptors, through changes in electrostatic potential and hydrogen bonding capacity.

-

Metabolic Stability & Efflux: The pKa can influence susceptibility to metabolic enzymes and recognition by efflux transporters like P-glycoprotein (Pgp).[4]

Fluorination offers a precise tool for tuning the pKa of the 2-phenylpyridine core. The strong electron-withdrawing nature of fluorine reduces the electron density on the pyridine nitrogen, making it a weaker base and thus lowering its pKa.[5] This modulation allows for the fine-tuning of a molecule's properties to achieve an optimal balance for therapeutic efficacy.

The Influence of Fluorine Substitution on Basicity

The impact of fluorine on the pKa of 2-phenylpyridine is not merely additive; it is highly dependent on the number and position of the fluorine atoms. This is due to the interplay of powerful electronic effects.

Key Electronic Effects:

-

Inductive Effect (-I): Fluorine is the most electronegative element, exerting a strong through-bond electron-withdrawing effect. This effect destabilizes the positive charge on the conjugate acid (the pyridinium ion), making the parent base weaker (lower pKa). The effect is distance-dependent, being strongest when fluorine is positioned ortho to the nitrogen atom.

-

Mesomeric (Resonance) Effect: While the inductive effect is dominant, fluorine can also exert a weak π-donating (+M) effect when positioned at the para position of the pyridine ring, which can slightly counteract the inductive effect.

Substitution Patterns and Their Consequences:

-

Fluorination on the Phenyl Ring: Fluorine atoms on the phenyl ring primarily exert an inductive effect that is transmitted to the pyridine nitrogen. This effect decreases the basicity of the pyridine. The magnitude of the pKa reduction depends on the position (ortho > meta > para) and number of fluorine substituents.

-

Fluorination on the Pyridine Ring: Substitution directly on the pyridine ring has a more pronounced effect. An ortho-fluorine atom will cause the most significant decrease in pKa due to the proximity of the strong -I effect to the nitrogen lone pair. This effect is critical for designing molecules where a significant reduction in basicity is desired.

The following diagram illustrates the decision-making process for anticipating the electronic impact of fluorination.

Caption: Logical workflow for selecting a fluorination strategy based on the desired pKa outcome.

Methodologies for pKa Determination

Accurate pKa determination is essential. Several robust methods are available, each with its own advantages and considerations. The choice of method often depends on the compound's properties, such as solubility and the presence of a chromophore.[6][7]

Experimental Methods

A. Potentiometric Titration

This is the gold-standard method for its precision and accuracy.[8] It involves monitoring the pH of a solution of the compound as a titrant (a strong acid) is incrementally added. The pKa is determined from the inflection point of the resulting titration curve.[9][10]

Protocol: Potentiometric pKa Determination of a Fluorinated 2-Phenylpyridine

1. System Calibration & Preparation:

- Rationale: Accurate pH measurement is paramount. Calibration ensures the electrode responds correctly across the relevant pH range.

- Procedure: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[9] Ensure the electrode is clean and properly hydrated.

2. Sample & Titrant Preparation:

- Rationale: Precise concentrations are crucial for accurate determination. For poorly soluble compounds, a co-solvent is necessary to achieve the required concentration (typically > 10⁻⁴ M).[7][8]

- Procedure:

- Prepare a standardized solution of titrant (e.g., 0.1 M HCl).

- Accurately weigh the fluorinated 2-phenylpyridine derivative and dissolve it in a suitable solvent system to a final concentration of ~1 mM. For compounds with low aqueous solubility, a methanol-water mixture is often used.[10]

- Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[9]

- Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with measurements in the basic range.[9]

3. Titration Execution:

- Rationale: A controlled, stepwise addition of titrant allows for the precise mapping of the pH change versus titrant volume.

- Procedure:

- Place the sample solution in a jacketed vessel maintained at a constant temperature (e.g., 25 °C).

- Immerse the calibrated pH electrode and begin stirring.

- Add the standardized HCl titrant in small, precise increments using an automated burette.

- Record the pH reading after each addition, allowing the reading to stabilize. Continue the titration well past the equivalence point.

4. Data Analysis:

- Rationale: The pKa corresponds to the pH at the half-equivalence point. Derivative plots are used to precisely locate the equivalence point.

- Procedure:

- Plot pH (y-axis) versus the volume of titrant added (x-axis).

- Calculate the first and second derivatives of the titration curve. The peak of the first derivative plot or the zero-crossing of the second derivative plot indicates the equivalence point (V_eq).

- The pKa is the pH value on the original titration curve corresponding to the volume at half-equivalence (V_eq / 2).[11]

- Co-solvent Correction: If a co-solvent was used, the measured pKa is an apparent pKa (psKa). To estimate the aqueous pKa, perform titrations at several co-solvent concentrations and extrapolate to 0% co-solvent using a Yasuda-Shedlovsky plot.[8]

B. Spectrophotometric (UV-Vis) Titration

This method is ideal for compounds that possess a UV-active chromophore near the ionization site and require much less sample than potentiometry.[6] It relies on the principle that the protonated and neutral forms of the molecule will have different UV-Vis absorption spectra.

Protocol: Spectrophotometric pKa Determination

1. Instrument and Solution Preparation:

- Rationale: This method tracks changes in absorbance as a function of pH.

- Procedure:

- Prepare a stock solution of the compound in a suitable solvent (e.g., methanol).

- Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12).

- For each measurement, add a small, constant aliquot of the stock solution to a cuvette containing a specific buffer, ensuring the final compound concentration is consistent (e.g., 0.1-0.2 mM).[6]

2. Spectral Acquisition:

- Rationale: The spectra of the fully acidic and fully basic forms are needed as references.

- Procedure:

- Record the full UV-Vis spectrum (e.g., 200-400 nm) of the compound in a highly acidic solution (e.g., pH 1-2) to obtain the spectrum of the fully protonated species (A_acid).

- Record the spectrum in a highly basic solution (e.g., pH 12-13) to obtain the spectrum of the neutral species (A_base).

- Record the spectra for the compound in each of the intermediate buffer solutions.

3. Data Analysis:

- Rationale: The pKa is the pH where the concentrations of the acidic and basic forms are equal. This point can be determined graphically from the sigmoidal plot of absorbance vs. pH.

- Procedure:

- Identify an analytical wavelength where the difference in absorbance between the acidic and basic forms is maximal.[6]

- Plot the absorbance at this wavelength versus the pH of the buffer solutions.

- Fit the data to a sigmoidal curve. The inflection point of this curve corresponds to the pKa.[7]

- Alternatively, the pKa can be calculated for each pH using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log((A - A_base) / (A_acid - A)) where A is the absorbance at a given pH.[12]

The following diagram outlines the workflow for selecting an appropriate experimental method.

Caption: Decision tree for selecting the optimal experimental pKa determination method.

Computational Methods

In silico pKa prediction is a valuable tool for high-throughput screening and for guiding synthetic efforts. These methods use quantum mechanical calculations, often based on Density Functional Theory (DFT), within a thermodynamic cycle to estimate pKa values.[13][14]

The general approach involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in the gas phase and the solvation free energies for the protonated and neutral species. While powerful, the accuracy of these methods is highly dependent on the chosen computational model and solvation method.[13] Therefore, it is crucial to validate computational results against experimental data for a set of related compounds.[13]

Data Compendium

The following table summarizes predicted and experimental pKa values for 2-phenylpyridine and representative fluorinated derivatives to illustrate the impact of fluorination.

| Compound | Substitution Pattern | pKa (Predicted) | pKa (Experimental) | Reference |

| 2-Phenylpyridine | None | 4.43 | ~4.5 - 5.2 | [15] |

| 2-(4-Fluorophenyl)pyridine | 4'-Fluoro | Lower | Lower | [16] |

| 2-(3-Fluorophenyl)pyridine | 3'-Fluoro | Lower | Lower | [16] |

| 2-(2-Fluorophenyl)pyridine | 2'-Fluoro | Lower | Lower | [16] |

| 2-Phenyl-5-fluoropyridine | 5-Fluoro | Lower | Lower | [4] |

Note: Specific experimental pKa values for many individual fluorinated derivatives are sparsely reported in publicly available literature, highlighting the need for direct measurement as described in this guide. The trends are well-established, showing a decrease in pKa upon fluorination.

Conclusion and Outlook

The pKa is a fundamental physicochemical property that dictates the behavior of ionizable drug candidates. For the versatile 2-phenylpyridine scaffold, fluorination provides a reliable and tunable strategy for modulating basicity to optimize drug-like properties. A thorough understanding of the electronic effects of fluorine, coupled with the rigorous application of experimental methods like potentiometric and spectrophotometric titration, empowers researchers to rationally design molecules with desired ionization profiles. As drug discovery continues to rely on structure-property relationships, the precise determination and strategic tuning of pKa will remain a critical activity in the development of novel therapeutics and advanced materials.

References

-

Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters. [Link]

-

Development of Methods for the Determination of pKa Values. Molecules. [Link]

-

Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. [Link]

-

Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Determination of pKa from Solubility Measurements in Simple Cases when No Additional Equilibria are Present. SciRes Literature. [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

-

5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Pharmaeli. [Link]

-

Experiment # 11: Spectroscopic determination of indicator pKa. University of Louisiana Monroe. [Link]

-

Spectrophotometric Determination of pKa of Phenol Red. University of Washington. [Link]

-

pH effects on absorption spectra: pKa determination by spectrophotometric method. Virtual Amrita Laboratories. [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]

-

Determination of ionization constant (pka) for poorly soluble drugs by using surfactants: A novel approach. ResearchGate. [Link]

-

An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. Frontiers in Chemistry. [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

-

Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. ResearchGate. [Link]

-

Potentiometric Titration Explained: Principles, Curve & Steps. Vedantu. [Link]

-

The DFT calculations of pKa values of the cationic acids of aniline and pyridine derivatives in common solvents. ResearchGate. [Link]

-

2-Phenylpyridine. PubChem. [Link]

-

Showing Compound 2-Phenylpyridine (FDB004404). FooDB. [Link]

-

Pyridine. Wikipedia. [Link]

-

How Aromatic Fluorination Exchanges the Interaction Role of Pyridine with Carbonyl Compounds: The Formaldehyde Adduct. Chemistry – A European Journal. [Link]

-

2-Phenylpyridine. Wikipedia. [Link]

-

2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. MDPI. [Link]

-

Positional Fluorination of Phenylpyridine: Unexpected Electronic Tuning in Bis-Cyclometalated Iridium(III) Acetylacetonate Complexes. Inorganic Chemistry. [Link]

Sources

- 1. 2-Phenylpyridine - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. sciresliterature.org [sciresliterature.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. pharmaguru.co [pharmaguru.co]

- 12. Virtual Labs [mas-iiith.vlabs.ac.in]

- 13. An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Showing Compound 2-Phenylpyridine (FDB004404) - FooDB [foodb.ca]

- 16. Positional Fluorination of Phenylpyridine: Unexpected Electronic Tuning in Bis-Cyclometalated Iridium(III) Acetylacetonate Complexes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Efficiency Synthesis of 3-Fluoro-2-(2-fluorophenyl)pyridine via Sterically Demanding Suzuki-Miyaura Coupling

Abstract & Scope

This application note details the optimized synthesis of 3-Fluoro-2-(2-fluorophenyl)pyridine , a privileged scaffold in kinase inhibitor discovery (e.g., p38 MAP kinase, c-Met). The synthesis presents a specific challenge: the construction of a tetra-ortho-substituted biaryl axis (considering the nitrogen lone pair and C3-fluorine on the pyridine ring against the C2'-fluorine on the phenyl ring). Standard Suzuki conditions (e.g., Pd(PPh₃)₄) often fail to achieve quantitative conversion due to steric hindrance during the transmetallation and reductive elimination steps.

This guide provides a high-fidelity protocol using Buchwald Precatalysts (SPhos Pd G2) to overcome steric barriers, ensuring high yields (>85%) and reproducibility.

Retrosynthetic Analysis & Strategic Considerations

The target molecule is disconnected at the C2–C1' bond. The choice of coupling partners is critical to minimize protodeboronation and maximize oxidative addition rates.

The "Ortho-Ortho" Challenge

The proximity of the fluorine atom at the C3 position (pyridine) and the C2' position (phenyl) creates significant steric strain in the transition state.

-

Electronic Factor: The 3-fluoro substituent activates the C2-position of the pyridine for oxidative addition via inductive withdrawal.

-

Steric Factor: The bulk of the coordination sphere requires a ligand that is electron-rich (to facilitate oxidative addition of the electron-deficient pyridine) but bulky enough to force reductive elimination.

Selected Route:

-

Electrophile: 2-Bromo-3-fluoropyridine (More reactive than chloride; commercially stable).

-

Nucleophile: (2-Fluorophenyl)boronic acid.

Reaction Workflow Diagram

Caption: Operational workflow for the synthesis of hindered fluorinated biaryls.

Detailed Experimental Protocol

Materials & Reagents

| Reagent | Equiv. | MW ( g/mol ) | Quantity (Example) | Role |

| 2-Bromo-3-fluoropyridine | 1.0 | 175.99 | 1.76 g (10 mmol) | Electrophile |

| (2-Fluorophenyl)boronic acid | 1.5 | 139.92 | 2.10 g (15 mmol) | Nucleophile |

| SPhos Pd G2 | 0.02 (2 mol%) | 720.06 | 144 mg | Precatalyst |

| K₃PO₄ (Tribasic) | 3.0 | 212.27 | 6.36 g | Base |

| 1,4-Dioxane | - | - | 40 mL | Solvent |

| Deionized Water | - | - | 10 mL | Co-solvent |

Why SPhos Pd G2? We utilize the Second Generation Buchwald Precatalyst (SPhos Pd G2). Unlike Pd(dppf)Cl₂, which is robust but sometimes slow for sterically jammed systems, SPhos provides a monodentate, electron-rich phosphine ligand that stabilizes the Pd(0) species while its bulk promotes the difficult reductive elimination step required for ortho,ortho-disubstituted biaryls [1].

Step-by-Step Methodology

Phase A: Inerting and Setup

-

Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Add 2-Bromo-3-fluoropyridine (1.76 g) and (2-Fluorophenyl)boronic acid (2.10 g).

-

Add the SPhos Pd G2 catalyst (144 mg).

-

Seal the system with a septum and cycle vacuum/nitrogen (3x) to remove atmospheric oxygen. Note: Oxygen causes homocoupling of the boronic acid and deactivates the catalyst.

Phase B: Solvent Addition and Reaction 5. In a separate vessel, sparge the 1,4-Dioxane and Water mixture with nitrogen for 15 minutes. 6. Add the degassed solvent mixture to the RBF via syringe. 7. Add the K₃PO₄ (solid) quickly under a positive stream of nitrogen. 8. Heat the reaction mixture to 80°C in an oil bath. Stir vigorously (800 rpm).

- Checkpoint: The reaction typically turns from orange to a dark homogenous solution.

- Monitor by TLC (20% EtOAc in Hexanes) or LC-MS after 2 hours. Full conversion is usually achieved within 4–6 hours.

Phase C: Workup 10. Cool the mixture to room temperature. 11. Dilute with Ethyl Acetate (50 mL) and water (50 mL). 12. Separate phases. Extract the aqueous layer with EtOAc (2 x 30 mL). 13. Combine organics, wash with brine (50 mL), and dry over anhydrous Na₂SO₄. 14. Filter and concentrate under reduced pressure to yield a crude yellow oil.

Phase D: Purification 15. Purify via flash column chromatography on silica gel.

- Eluent: Gradient 0% → 15% EtOAc in Hexanes.

- Note: The product is less polar than the boronic acid but similar to the starting bromide. 3-Fluoro-2-substituted pyridines often stain UV-active (254 nm).

Mechanistic Insight: The Steric Bottleneck

The success of this protocol relies on the specific interaction between the SPhos ligand and the Palladium center.

Caption: Catalytic cycle highlighting the critical Reductive Elimination step facilitated by SPhos.

Anticipated Analytical Data

As an Application Scientist, verifying the structure requires checking specific splitting patterns caused by Fluorine-Hydrogen (

Target: 3-Fluoro-2-(2-fluorophenyl)pyridine Molecular Formula: C₁₁H₇F₂N Molecular Weight: 191.18 g/mol

| Technique | Anticipated Signal Characteristics |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.50 (d, 1H, Py-H6, |

| ¹⁹F NMR (376 MHz, CDCl₃) | δ -115 to -120 (Ar-F), δ -125 to -130 (Py-F). Key Feature: Two distinct signals. The pyridine fluorine is typically more shielded (upfield) than the phenyl fluorine in this configuration. |

| LC-MS (ESI+) | m/z = 192.1 [M+H]⁺ . Note: Pyridines ionize well in positive mode. |

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<50%) | Catalyst deactivation by O₂. | Ensure rigorous degassing. Switch to a glovebox if possible. |

| Protodeboronation | Base is too strong or Temp too high. | Switch base to K₂CO₃ or KF . Lower temp to 60°C. |

| Homocoupling of Boronic Acid | Excess O₂ present. | Add the boronic acid slowly or use a syringe pump. |

| "Stuck" Intermediate | Transmetallation failure. | Add CsF (2 equiv) to activate the boronate species more aggressively. |

References

-

Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005, 127(13), 4685–4696.

-

Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457–2483.

-

O'Brien, C. J., et al. "Easily prepared air- and moisture-stable Pd-NHC (NHC=N-heterocyclic carbene) complexes for the Suzuki-Miyaura reaction of aryl chlorides." Chemistry – A European Journal, 2006, 12(18), 4743-4748.

-

Furuya, T., Kamlet, A. S., & Ritter, T. "Catalysis for Fluorination and Trifluoromethylation." Nature, 2011, 473, 470–477.

Disclaimer: This protocol is intended for use by qualified research personnel. Always review the Safety Data Sheets (SDS) for all chemicals before use.

Application Notes & Protocols: Advanced Palladium Catalysts for the Synthesis of Sterically Hindered Biaryls

Introduction: The Challenge of Steric Congestion in Biaryl Synthesis

The biaryl motif is a cornerstone in pharmaceuticals, agrochemicals, and materials science. While palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of many biaryl compounds, the construction of sterically hindered frameworks, particularly those with multiple ortho-substituents, remains a formidable challenge.[1][2] Steric congestion around the coupling sites can significantly impede key steps in the catalytic cycle, leading to low yields, slow reaction rates, and undesired side reactions.[3][4] Specifically, the presence of bulky ortho-substituents hinders the crucial reductive elimination step, which is responsible for forming the desired C-C bond and regenerating the active Pd(0) catalyst.[3] This guide provides an in-depth analysis of modern palladium catalyst systems designed to overcome these steric barriers, complete with detailed protocols and troubleshooting advice for researchers in organic synthesis and drug development.

The Linchpin of Success: Ligand Design for Sterically Demanding Couplings

The evolution of palladium catalysts for hindered couplings is a story of ligand innovation. The primary strategy involves the use of bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) that modulate the steric and electronic properties of the palladium center.[5][6]

Key Principles of Ligand Design:

-

Promotion of Reductive Elimination: The steric bulk of the ligand is paramount. It creates a sterically crowded coordination sphere around the palladium, forcing the two aryl groups into close proximity and thereby facilitating the otherwise difficult reductive elimination step.[3]

-